molecular formula C12H4Br2F4 B13110690 4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl CAS No. 646508-02-3

4,4'-Dibromo-2,2',6,6'-tetrafluoro-1,1'-biphenyl

Cat. No.: B13110690
CAS No.: 646508-02-3
M. Wt: 383.96 g/mol
InChI Key: ADCSPEGAURPUJC-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound with the molecular formula C12Br2F4 It is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of biphenyl with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products .

Scientific Research Applications

4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dibromo-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where specific reactivity and stability are required .

Properties

CAS No.

646508-02-3

Molecular Formula

C12H4Br2F4

Molecular Weight

383.96 g/mol

IUPAC Name

5-bromo-2-(4-bromo-2,6-difluorophenyl)-1,3-difluorobenzene

InChI

InChI=1S/C12H4Br2F4/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H

InChI Key

ADCSPEGAURPUJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)Br

Origin of Product

United States

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